molecular formula C22H29P B1301980 ((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine CAS No. 43077-29-8

((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine

Cat. No. B1301980
CAS RN: 43077-29-8
M. Wt: 324.4 g/mol
InChI Key: BEYDOEXXFGNVRZ-COPCDDAFSA-N
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Description

Synthesis Analysis

The synthesis of related phosphine ligands involves the reaction of a phosphine group with organic substrates. For example, the synthesis of cis,cis-1,3,5-tris(diphenylphosphino)cyclohexane (tdppcy) is achieved by treating the phosphine with specific reagents to form metal complexes with unique structures[“]. Although the synthesis of the specific molecule is not detailed, the general approach to synthesizing phosphine ligands typically involves the careful selection of starting materials and reaction conditions to achieve the desired chiral centers and phosphine coordination.

Molecular Structure Analysis

Phosphine ligands can adopt various molecular structures depending on their coordination with metal centers. The paper on tdppcy describes the formation of metal complexes with structures resembling that of adamantane[“]. This suggests that phosphine ligands can induce specific geometries in metal complexes, which can be crucial for their catalytic or structural roles. The exact molecular structure of "(1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine" would likely depend on its coordination environment and the steric and electronic demands of the substituents on the cyclohexyl ring.

Chemical Reactions Analysis

The reactivity of phosphine ligands with metal centers can lead to a variety of chemical reactions. For instance, the tdppcy ligand reacts with Mo and Ir complexes to yield octahedral and trigonal-bipyramidal complexes, respectively[“]. These complexes can undergo further transformations, such as oxidation and reduction, demonstrating the dynamic nature of phosphine-metal interactions. The specific reactivity patterns of "(1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine" would be influenced by the electronic properties of the diphenylphosphine group and the steric hindrance provided by the isopropyl and methyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine ligands are closely related to their molecular structure and the nature of their metal complexes. The paper on tdppcy describes the use of VT 31P{1H} NMR spectroscopy to study the fluxional behavior of pentacoordinate complexes[“]. Such studies are essential for understanding the dynamics of ligand-metal interactions and the stability of the resulting complexes. The physical properties, such as solubility and melting point, and chemical properties, like acidity and basicity of the phosphine, would be determined by the substituents on the cyclohexyl ring and the overall three-dimensional structure of the molecule.

Scientific research applications

This compound, given its structure, could theoretically have applications in areas such as asymmetric synthesis, where chiral phosphine ligands are crucial for catalytic reactions. These reactions are foundational in producing enantiomerically pure substances, which are significant in fields such as pharmaceuticals, materials science, and catalysis research. However, without direct references, it's challenging to provide detailed information on its specific scientific research applications.

For further research and the latest studies, it might be beneficial to consult scientific databases and journals directly, such as PubMed, ScienceDirect, or the American Chemical Society publications. These platforms could offer more specialized or recent papers discussing the applications of such a specific chemical compound in scientific research.

properties

IUPAC Name

[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYDOEXXFGNVRZ-COPCDDAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370366
Record name [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine

CAS RN

43077-29-8
Record name [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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